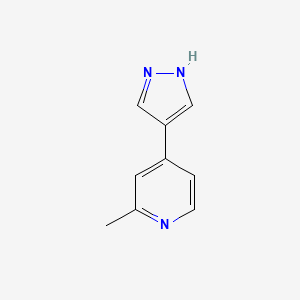

2-Methyl-4-(1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-methyl-4-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-7-4-8(2-3-10-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12) |

InChI Key |

FEMMECZWJAEYQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CNN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 2 Methyl 4 1h Pyrazol 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete proton and carbon framework and establish connectivity between atoms.

One-Dimensional (1D) NMR Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-4-(1H-pyrazol-4-yl)pyridine is expected to show distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the ring currents. The methyl group attached to the pyridine ring would appear as a singlet in the upfield region (around δ 2.5 ppm). The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbons of the aromatic pyridine and pyrazole rings typically appear in the δ 110-160 ppm range. The methyl carbon signal would be found in the upfield region (around δ 20-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data was not available in the searched literature, these are estimated values based on typical ranges for similar chemical structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-CH₃ | ~2.5 (s, 3H) | ~24 |

| Pyridine-C2 | - | ~158 |

| Pyridine-H3 | ~7.2 (s, 1H) | ~122 |

| Pyridine-C4 | - | ~148 |

| Pyridine-H5 | ~7.4 (d, 1H) | ~120 |

| Pyridine-H6 | ~8.5 (d, 1H) | ~150 |

| Pyrazole-NH | Variable (br s, 1H) | - |

| Pyrazole-H3/H5 | ~8.1 (s, 2H) | ~135 |

| Pyrazole-C4 | - | ~115 |

s = singlet, d = doublet, br = broad

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

While specific 2D NMR data for this compound is not publicly available, standard techniques would be employed for full structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons on the pyridine ring (e.g., correlation between H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom (e.g., linking the methyl proton signal to the methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the pyrazole protons (H3/H5) to the pyridine carbon at position 4 (C4), definitively establishing the connection point between the two heterocyclic rings. Correlations from the methyl protons to C2 and C3 of the pyridine ring would confirm its position.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Absorption Bands

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its structural features. Based on data for related pyrazole and pyridine compounds, the expected vibrational frequencies would confirm the presence of the key functional groups. nist.gov

Table 2: Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Pyrazole N-H | 3350 - 3100 | Medium |

| Aromatic C-H Stretching | Pyridine & Pyrazole C-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | Methyl C-H | 2980 - 2850 | Medium |

| C=C and C=N Ring Stretching | Pyridine & Pyrazole | 1610 - 1450 | Strong |

| N-H Bending | Pyrazole N-H | 1580 - 1500 | Variable |

| C-H Bending (out-of-plane) | Aromatic Rings | 900 - 675 | Strong |

The presence of a broad band in the 3100-3350 cm⁻¹ region would be indicative of the N-H stretching of the pyrazole ring. nist.gov Multiple sharp peaks between 1450 and 1610 cm⁻¹ would correspond to the C=C and C=N stretching vibrations within the two aromatic rings, confirming the heterocyclic backbone. nist.gov

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry measures the m/z value to a very high degree of accuracy, which allows for the determination of the exact elemental formula of the molecular ion. The molecular formula of this compound is C₁₀H₁₁N₃.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (C₁₀H₁₂N₃⁺) | 174.1026 |

| [M]⁺ (C₁₀H₁₁N₃⁺˙) | 173.0953 |

An HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ with an m/z value that precisely matches the calculated value of 174.1026, confirming the elemental composition.

The standard mass spectrum would also reveal characteristic fragmentation patterns. Common fragmentation pathways could include the loss of a methyl radical (CH₃•, a loss of 15 Da) from the molecular ion, or the cleavage of the molecule at the bond connecting the two heterocyclic rings, leading to fragments corresponding to the methylpyridine and pyrazole moieties.

Analysis of Diagnostic Fragmentation Pathways

The study of the fragmentation pathways of this compound under mass spectrometry provides valuable insights into its structural characteristics. While specific fragmentation data for this exact compound is not extensively detailed in the provided search results, general principles of pyrazole and pyridine fragmentation can be applied. The fragmentation of molecules in mass spectrometry is not a random process, making the interpretation of the resulting spectra a powerful tool for structural elucidation.

Typically, the fragmentation of pyrazole rings involves two primary routes. One significant pathway is the expulsion of HCN or H from the molecular ion, or the loss of HCN from the [M-H] fragment. Another pathway involves the loss of a nitrogen atom from the [M-H] fragment, which can lead to the formation of a cyclopropenyl ion.

For substituted pyrazoles, the fragmentation pattern is influenced by the nature and position of the substituents. The fragmentation of the pyridine ring often involves the loss of HCN, leading to the formation of a stable pyrrole (B145914) cation. The presence of a methyl group on the pyridine ring can also lead to characteristic fragmentation patterns, such as the loss of a methyl radical or the rearrangement of the ring structure.

Understanding these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of a molecule's structure.

Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound was not found, studies on closely related pyrazolyl-pyridine derivatives provide valuable structural insights. For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a triclinic crystal system. nih.govscienceopen.com In this related compound, C—H⋯N hydrogen-bonding interactions are a prominent feature in the crystal packing, linking the molecules into a supramolecular tape. nih.govscienceopen.com

Electronic Transition Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Analysis

Electronic transition spectroscopy provides information about the electronic structure and photophysical properties of a molecule.

Characterization of Absorption Spectra and Electronic Transitions

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of light. While specific UV-Vis data for this compound is not available in the provided results, studies on related compounds can offer insights. For instance, a study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide (B126) provides an example of how UV-Vis spectroscopy is used to characterize such compounds. researchgate.net

Generally, the absorption spectra of aromatic heterocyclic compounds like pyrazolyl-pyridines are characterized by π-π* and n-π* transitions. The position and intensity of these absorption bands are influenced by the specific arrangement of the aromatic rings and the nature of any substituents. Theoretical calculations, often performed alongside experimental measurements, can help to assign the observed electronic transitions to specific molecular orbitals.

Investigation of Emission Spectra and Photophysical Properties (e.g., Quantum Yields)

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Key photophysical properties that can be determined from fluorescence studies include the emission wavelength, fluorescence lifetime, and quantum yield. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

While specific fluorescence data for this compound is not detailed, the general principles of fluorescence spectroscopy are applicable. The emission properties of pyrazolyl-pyridine derivatives are of interest for various applications, including the development of new luminescent materials and probes. The polarity of the solvent can have a strong influence on the quantum yield of a chromophore. rsc.org

Computational and Theoretical Investigations of 2 Methyl 4 1h Pyrazol 4 Yl Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to investigate molecular geometry, electronic distribution, and other key properties with a favorable balance of accuracy and computational cost. For more complex phenomena, such as electronic excitations, Time-Dependent DFT (TD-DFT) is the method of choice.

Geometry Optimization and Conformational Landscape Analysis

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure, or ground-state geometry, must be determined. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms in a molecule. For a molecule like 2-Methyl-4-(1H-pyrazol-4-yl)pyridine, which consists of two interconnected aromatic rings, a key structural parameter is the dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings.

The conformational landscape is explored by systematically rotating this bond and calculating the relative energy of each resulting conformer. This analysis identifies the most energetically favorable conformation(s) and the energy barriers between them. DFT calculations, often using functionals like B3LYP or PBE with basis sets such as 6-31G* or def2-TZVP, are standard for this purpose. nih.govmdpi.com Studies on similar linked bi-heterocyclic systems have shown that planar or near-planar conformations are often the most stable due to favorable π-system conjugation, though steric hindrance can lead to twisted geometries. researchgate.net

| Parameter | Description | Typical Method |

|---|---|---|

| Optimized Bond Lengths | Calculated distances between bonded atoms (in Å). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Optimized Bond Angles | Calculated angles between three consecutive atoms (in degrees). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dihedral Angle (Pyridine-Pyrazole) | The torsion angle defining the relative orientation of the two rings. | DFT Potential Energy Surface Scan |

| Relative Energy | The energy of a conformer relative to the most stable one (in kcal/mol). | DFT Single-Point Energy Calculation |

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These "frontier orbitals" are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. rjpbcs.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. These parameters are readily calculated using DFT. iaea.org Furthermore, TD-DFT calculations can use this orbital information to predict the molecule's UV-visible absorption spectrum, correlating electronic transitions with specific wavelengths of light. acs.org

| Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE | Relates to chemical reactivity and kinetic stability. |

| Chemical Potential | μ | Describes the escaping tendency of electrons from a stable system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Typically, red or yellow regions represent negative potential, indicating areas of high electron density that are susceptible to electrophilic attack. These regions are often found near electronegative atoms like nitrogen or oxygen. researchgate.net Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack, commonly found around hydrogen atoms. rjpbcs.com For this compound, MEP analysis would likely show negative potential concentrated around the pyridine nitrogen atom and the sp2-hybridized nitrogen of the pyrazole ring, highlighting these as primary sites for hydrogen bonding and coordination. chemrxiv.org

Simulation of Molecular Interactions and Binding Modes

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular simulation techniques, such as molecular docking and dynamics, provide invaluable insights into these interactions.

Molecular Docking Simulations for Interaction Patterns with Receptor Active Sites

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This technique is essential in drug discovery for screening virtual libraries of compounds and elucidating potential binding mechanisms. researchgate.netresearchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The algorithm then explores various binding poses, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The results can identify the most likely binding mode and estimate the binding affinity. nih.gov Studies on similar pyrazolyl-pyridine scaffolds have identified them as modulators for targets like the M4 muscarinic acetylcholine (B1216132) receptor, where specific interactions with key amino acid residues in the binding pocket are crucial for activity. nih.govnih.gov

Characterization of Hydrogen Bonding Networks and Intermolecular Contacts

Within a receptor's active site, non-covalent interactions dictate the stability and specificity of the ligand-protein complex. Among the most important of these are hydrogen bonds. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor).

The structure of this compound contains both hydrogen bond donors (the N-H group of the pyrazole ring) and acceptors (the pyridine nitrogen and the second pyrazole nitrogen). researchgate.net Analysis of docking poses or molecular dynamics simulations can precisely map these interactions. For instance, the pyrazole N-H might form a hydrogen bond with a backbone carbonyl oxygen or an acidic residue (like Asp or Glu) in the receptor, while the pyridine nitrogen could accept a hydrogen bond from a residue like Ser, Thr, or Asn. These specific contacts are critical for molecular recognition and binding affinity. nih.gov

Analysis of Pi-Stacking and Other Non-Covalent Interactions

The supramolecular architecture of crystalline solids is governed by a variety of non-covalent interactions. In the case of aromatic heterocyclic compounds like this compound, π-stacking interactions between the electron-rich pyrazole and pyridine rings are expected to play a significant role in the crystal packing. These interactions involve the overlap of π-orbitals between adjacent aromatic rings and are crucial for the stability of the crystal lattice. The geometry of these interactions can vary, leading to parallel-displaced or T-shaped arrangements, driven by the optimization of electrostatic and dispersion forces.

Computational studies on related heterocyclic systems, such as oxadiazole-pyridine hybrids, have confirmed the presence and importance of π-π stacking interactions in their crystal structures. nih.gov These interactions were identified and characterized by analyzing crystallographic data and were further supported by Density Functional Theory (DFT) calculations. nih.gov For this compound, similar π-π interactions are anticipated between the pyridine and pyrazole rings of adjacent molecules, contributing to the formation of stable, extended networks. rsc.org

Beyond classical π-stacking, other non-covalent forces are also critical. These include hydrogen bonding, involving the pyrazole N-H group and the pyridine nitrogen atom, as well as weaker C-H···π and C-H···N interactions. Another noteworthy interaction is the n→π* interaction, a weak, counterintuitive force involving the transfer of electron density from a lone pair (n orbital) of an atom (like nitrogen or oxygen) to an antibonding π* orbital of a nearby aromatic ring. rsc.orgresearchgate.net This type of interaction has been recognized for its role in the conformational stability of biomolecules and materials. rsc.orgresearchgate.net In the context of this compound, an n→π* interaction could potentially occur between the lone pair of the pyridine nitrogen and the π-system of a neighboring pyrazole ring, or vice versa. The interplay of these varied non-covalent forces dictates the final three-dimensional arrangement of the molecules in the solid state.

Energy Frameworks and Advanced Intermolecular Interaction Analysis

To gain a deeper, quantitative understanding of the intermolecular forces governing the crystal structure of this compound, advanced computational techniques such as Hirshfeld surface analysis and energy decomposition analysis are employed. These methods provide detailed insights into the nature and strength of the interactions between molecules in the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal, defining a boundary where the contribution from the molecule of interest is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact.

The dnorm map displays areas of close contact as red spots, indicating interactions that are shorter than the van der Waals radii, which are typically hydrogen bonds. nih.gov White regions on the surface represent contacts approximately equal to the van der Waals radii, while blue regions indicate longer contacts. nih.gov

For related pyrazolyl-pyridine structures, Hirshfeld analysis reveals the dominant role of H···H, C···H/H···C, and N···H/H···N contacts in the crystal packing. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. For a representative pyrazole-pyridine derivative, the contributions are detailed in the table below.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.4 |

| C···H / H···C | 22.4 |

| N···H / H···N | 11.1 |

| O···H / H···O | 11.9 |

| Other | 8.2 |

Data derived from a representative analysis of a related pyrazole-pyridine compound. nih.gov

Quantitative Decomposition of Interaction Energies (Electrostatic, Dispersion Contributions)

Energy decomposition analysis (EDA) is a computational method that breaks down the total intermolecular interaction energy into physically meaningful components. unl.edusemanticscholar.org This partitioning helps to elucidate the fundamental nature of the forces holding molecules together. Common EDA schemes, often based on Density Functional Theory (DFT), dissect the total interaction energy (ΔEint) into terms such as electrostatic (ΔEelec), exchange-repulsion (ΔEexch-rep), polarization or induction (ΔEpol), and dispersion (ΔEdisp). researchgate.netescholarship.org

ΔEint = ΔEelec + ΔEexch-rep + ΔEpol + ΔEdisp

Electrostatic energy arises from the classical Coulombic interaction between the static charge distributions of the molecules.

Exchange-repulsion energy is a quantum mechanical effect resulting from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space, leading to a strong, short-range repulsive force.

Polarization energy accounts for the distortion of each molecule's electron cloud in the presence of the other, leading to an attractive interaction.

Dispersion energy is a long-range attractive force originating from instantaneous fluctuations in electron density (electron correlation).

For dimers of aromatic heterocycles similar to this compound, EDA calculations reveal that both electrostatic forces (from permanent dipoles and quadrupoles) and dispersion forces (from π-system correlations) are the primary contributors to attraction. The exchange-repulsion term provides the necessary counterbalance that defines the equilibrium geometry.

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic (ΔEelec) | -25.5 |

| Exchange-Repulsion (ΔEexch-rep) | +35.8 |

| Polarization (ΔEpol) | -8.2 |

| Dispersion (ΔEdisp) | -28.4 |

| Total Interaction (ΔEint) | -26.3 |

Illustrative data for a π-stacked dimer of a related heterocyclic system.

This quantitative breakdown demonstrates that dispersion and electrostatic interactions are often comparable in magnitude for π-stacked systems, underscoring the necessity of using computational methods that accurately account for both effects to correctly predict molecular arrangements.

Computational Prediction and Experimental Validation of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the chemical structure and the computational methodology.

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound can be predicted with high accuracy using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts are sensitive to the molecular geometry and electronic environment of each nucleus. mdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Harmonic vibrational frequency calculations using DFT can predict the frequencies and intensities of these modes. mdpi.com The results provide a theoretical vibrational spectrum that corresponds to the fundamental modes of the molecule. These calculations are crucial for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-H stretches, C=C/C=N ring stretches, and various bending modes. scirp.orgphyschemres.org

| Assignment | Calculated Vibrational Frequency (cm-1) |

|---|---|

| N-H stretch (pyrazole) | 3520 |

| Aromatic C-H stretch | 3100 - 3150 |

| Methyl C-H stretch | 2950 - 3050 |

| C=C / C=N ring stretch | 1450 - 1610 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 750 - 950 |

Representative calculated frequencies for key vibrational modes of a pyrazole-pyridine structure.

Coordination Chemistry and Ligand Applications of 2 Methyl 4 1h Pyrazol 4 Yl Pyridine

Electronic and Photophysical Properties of Derived Coordination Compounds for Materials Research

There is no available data on the electronic absorption, emission, or other photophysical properties of coordination compounds derived from 2-Methyl-4-(1H-pyrazol-4-yl)pyridine.

Characterization of Absorption and Emission Behavior in Metal Complexes

The photophysical properties of metal complexes are fundamentally governed by their absorption and emission characteristics. In complexes incorporating ligands such as this compound, these properties are intricately linked to the nature of the metal center and the ligand's electronic structure.

The absorption spectra of such complexes typically exhibit intense bands in the ultraviolet (UV) region, which are assigned to π–π* intraligand transitions. In the visible region, broader and less intense bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed. For instance, ruthenium(II) complexes with related pyridyl-pyrazole ligands display strong absorption bands in the 250–325 nm range, attributed to π–π* transitions, and lower energy bands between 350–450 nm, which are characteristic of ¹MLCT and ³MLCT states rsc.org. The position and intensity of these MLCT bands can be finely tuned by modifying the substituents on the ligand framework. For example, the introduction of methyl groups on the pyridine (B92270) or phenanthroline rings of ruthenium(II) and osmium(II) complexes has been shown to have a minimal effect on the position of absorption and emission bands, but it can decrease the molar extinction coefficients sci-hub.box.

The emission properties of these complexes are equally significant. Upon excitation, many of these complexes exhibit phosphorescence, a phenomenon where the excited state has a relatively long lifetime. The emission color can be tuned across the visible spectrum by careful selection of the metal and ligand. Iridium(III) complexes, in particular, are known for their strong phosphorescence. For example, iridium(III) complexes with pyridylpyrazole-based ligands have been shown to be highly emissive, with photoluminescence quantum yields ranging from 0.52 to 0.70 in dichloromethane solutions rsc.org. The emission spectra of these complexes are consistent with phosphorescence originating from a mixture of ligand-centered and MLCT excited states rsc.org.

The table below summarizes the absorption and emission data for a selection of metal complexes with ligands structurally related to this compound, illustrating the influence of the ligand and metal on their photophysical properties.

| Complex | Absorption λmax (nm) | Emission λmax (nm) |

| [Ru(6-methyl-2,2'-bipyridine)₃]²⁺ | 452 | 650 |

| [Os(2-methyl-1,10-phenanthroline)₃]²⁺ | 446 | 576, 615 |

| Iridium(III) complex with 4-mesityl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine | 350-450 (MLCT) | 457 |

Investigation of Phosphorescence Quantum Efficiency and Electroluminescent Properties

The efficiency of the phosphorescence process is a critical parameter for applications in areas such as organic light-emitting diodes (OLEDs). The phosphorescence quantum yield (Φp) represents the ratio of emitted photons to absorbed photons and is a key metric for evaluating the performance of a luminescent material.

For iridium(III) complexes, which are widely used as phosphorescent emitters in OLEDs, high quantum efficiencies are often achieved. This is attributed to the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates intersystem crossing from the singlet to the triplet excited state and enhances the rate of phosphorescence. Research on iridium(III) complexes with various pyridylpyrazole ligands has demonstrated the possibility of achieving high photoluminescence quantum yields, in some cases reaching up to 70% rsc.org. The design of the ligand plays a crucial role; for instance, rigidifying the ligand structure can suppress non-radiative decay pathways and thus increase the quantum efficiency.

The electroluminescent properties of these metal complexes are of paramount importance for their application in OLEDs. In an OLED device, the metal complex is typically used as a dopant in a host material, forming the emissive layer. When a voltage is applied, charge carriers are injected into this layer, leading to the formation of excitons on the metal complex molecules, which then decay radiatively to produce light.

The performance of an OLED is characterized by its external quantum efficiency (EQE), which is the ratio of photons emitted from the device to the number of electrons injected. Iridium(III) complexes with pyridylpyrazole ligands have been successfully employed in the fabrication of blue-emitting phosphorescent OLEDs (PhOLEDs) rsc.org. These devices have shown promising performance, demonstrating the potential of this class of materials for high-efficiency lighting and display applications. The electroluminescent properties are influenced by factors such as the charge-injection and transport properties of the host material, as well as the intrinsic photophysical properties of the phosphorescent dopant.

Analysis of Charge Transfer and Energy Transfer Phenomena within Metal-Ligand Systems

The photophysical and electroluminescent properties of metal complexes are intimately linked to the charge and energy transfer processes that occur within the metal-ligand system upon excitation. Understanding these phenomena is crucial for the rational design of new materials with tailored properties.

In metal complexes with ligands like this compound, the primary photoexcitation process often involves a metal-to-ligand charge transfer (MLCT). In this process, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition is sensitive to the oxidation state of the metal, the nature of the ligand, and the solvent polarity. The reverse process, ligand-to-metal charge transfer (LMCT), can also occur, particularly when the ligand is easily oxidized and the metal has low-lying empty orbitals. Visible light can induce LMCT between a pyridine ligand and a TiO₂ surface, leading to the formation of a pyridine radical cation rsc.org.

The excited state of the metal complex can decay through various pathways, including radiative decay (phosphorescence) and non-radiative decay. Energy transfer processes can also play a significant role, especially in systems containing multiple chromophoric units. For instance, intramolecular energy transfer can occur from a ligand-centered excited state to a lower-lying MLCT state.

In the context of OLEDs, efficient energy transfer from the host material to the phosphorescent guest (the metal complex) is essential for achieving high device efficiency. This process, known as Förster or Dexter energy transfer, depends on the spectral overlap between the emission of the host and the absorption of the guest, as well as the distance between them.

The nature of the excited state, whether it is predominantly ³MLCT or ligand-centered ³π–π*, has a profound impact on the photophysical properties. A higher degree of ³MLCT character is often associated with shorter excited-state lifetimes and higher radiative decay rates, which are desirable for minimizing efficiency roll-off in OLEDs at high brightness. The emission from iridium(III) complexes with pyridylpyrazole ligands is typically described as originating from a mixture of ³MLCT and ligand-centered excited states rsc.org.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 2 Methyl 4 1h Pyrazol 4 Yl Pyridine Derivatives

Systematic Chemical Modifications of the Pyridine (B92270) and Pyrazole (B372694) Rings

Systematic chemical modifications of the core 2-methyl-4-(1H-pyrazol-4-yl)pyridine scaffold have been pivotal in understanding the key interactions between these ligands and their biological targets. Researchers have systematically altered substituents on both the pyridine and pyrazole rings to probe the electronic and steric requirements for optimal activity.

The methyl group at the 2-position of the pyridine ring in the parent scaffold has been found to be a critical determinant of activity in many instances. For example, in the context of M4 positive allosteric modulators (PAMs), this methyl group is thought to occupy a specific hydrophobic pocket in the receptor. The influence of this and other substitutions is a recurring theme in SAR studies.

Substitutions on the pyridine ring have been explored to enhance potency and modulate physicochemical properties. Modifications often focus on the positions ortho and meta to the pyrazole linkage. The introduction of small alkyl groups, halogens, or methoxy (B1213986) groups can influence the electronic distribution and conformation of the pyridine ring, thereby affecting its interaction with the receptor.

On the pyrazole ring, the nitrogen at the 1-position (N1) has been a primary site for derivatization. The introduction of various alkyl and cycloalkyl groups at this position has been shown to significantly impact potency. This is often attributed to the exploration of a hydrophobic region within the binding site. The nature and size of the substituent at N1 of the pyrazole can dictate the depth of penetration into this pocket and the resulting allosteric modulation.

The following table summarizes the impact of selected substitutions on the pyridine and pyrazole rings on the activity of this compound derivatives as M4 PAMs, based on published research findings.

| Modification Site | Substituent | Observed Effect on M4 PAM Activity |

| Pyridine Ring | ||

| 2-position | Removal of methyl group | Significant reduction in potency |

| 6-position | Introduction of a phenyl group | Can lead to increased potency, depending on other substitutions |

| 6-position | Introduction of a 2-pyridyl group | Generally well-tolerated and can maintain or improve activity |

| Pyrazole Ring | ||

| N1-position | Hydrogen (unsubstituted) | Generally lower potency compared to N-alkylated analogs |

| N1-position | Small alkyl groups (e.g., methyl, ethyl) | Increase in potency |

| N1-position | Cycloalkylmethyl groups (e.g., cyclopentylmethyl) | Often leads to a significant enhancement in potency |

| N1-position | Substituted benzyl (B1604629) groups | Activity is sensitive to the nature and position of the substituent on the phenyl ring |

Derivatization strategies for this compound and its analogs are aimed at fine-tuning intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, the introduction of hydrogen bond acceptors or donors at strategic positions on the pyridine or pyrazole rings can lead to the formation of new, favorable interactions with polar residues in the binding pocket. The nitrogen atoms of both the pyridine and pyrazole rings can act as hydrogen bond acceptors, and their basicity can be modulated by the introduction of electron-donating or electron-withdrawing groups.

To enhance hydrophobic interactions, medicinal chemists have explored the introduction of lipophilic groups. As mentioned, the N1-position of the pyrazole ring is a key site for such modifications. The systematic variation of the size and shape of these lipophilic substituents allows for a detailed mapping of the corresponding hydrophobic pocket in the receptor.

Computationally-Guided Molecular Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of this compound derivatives. In silico methods provide valuable insights into ligand-receptor interactions, guide the selection of new synthetic targets, and help in the interpretation of SAR data.

In the optimization of lead compounds, it is not sufficient to simply increase potency. The quality of the potency gain is also of paramount importance. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess this quality.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as the change in Gibbs free energy of binding (ΔG) divided by the number of heavy atoms (N). A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms, suggesting a more efficient and specific interaction with the target.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. High LLE values are sought after in drug discovery, as they indicate that a compound achieves high potency without excessive lipophilicity. This is important because high lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity.

In the optimization of this compound derivatives, these metrics are used to guide the selection of substituents. For example, when considering different alkyl groups for the N1-position of the pyrazole, chemists will not only look at the resulting potency but also calculate the LE and LLE to ensure that the increase in potency is not simply due to an increase in size or lipophilicity.

The following table illustrates the hypothetical application of these metrics in compound optimization.

| Compound | Potency (IC50, nM) | pIC50 | logP | Heavy Atoms (N) | LE | LLE |

| A | 100 | 7.0 | 3.0 | 20 | 0.35 | 4.0 |

| B (optimized) | 10 | 8.0 | 3.2 | 22 | 0.36 | 4.8 |

| C (poor optimization) | 10 | 8.0 | 4.5 | 25 | 0.32 | 3.5 |

As shown in the table, compound B represents a successful optimization from compound A, as it achieves a 10-fold increase in potency with only a minor increase in lipophilicity and size, resulting in improved LE and LLE. In contrast, compound C, while having the same potency as compound B, is a less desirable candidate due to its significantly higher lipophilicity and size, leading to lower efficiency metrics.

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are employed to build mathematical models that correlate the chemical structure of this compound derivatives with their biological activity.

QSAR models use statistical methods to relate physicochemical properties or molecular descriptors of a series of compounds to their potency. Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogs. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most active.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with its target. A pharmacophore model for this compound derivatives can be generated based on a set of active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives by suggesting where to place certain functional groups to improve interactions with the receptor.

These predictive models, often used in conjunction with molecular docking studies that simulate the binding of the ligand to a three-dimensional structure of the target protein, provide a powerful platform for the rational design of new and improved this compound derivatives with enhanced potency and selectivity.

Stereochemical and Tautomeric Considerations in Derivatives

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For derivatives of this compound, stereochemical and tautomeric considerations can have a profound impact on their interaction with biological targets.

Stereochemistry: While the parent compound this compound is achiral, the introduction of certain substituents can create stereocenters. For example, if an alkyl chain with a chiral center is introduced at the N1-position of the pyrazole, the resulting molecule will exist as a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can have significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. Therefore, if a chiral center is introduced in a derivative, it is crucial to separate and test the individual enantiomers to fully understand the SAR.

Tautomerism: The 1H-pyrazole ring in this compound can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For a 1H-pyrazole, the proton on the nitrogen can potentially reside on either of the two nitrogen atoms. The position of this equilibrium can be influenced by the nature of the substituents on the pyrazole ring and the surrounding solvent environment.

The different tautomers of a pyrazole derivative will have different hydrogen bonding patterns and dipole moments, which can affect their binding to a receptor. For instance, one tautomer might be able to form a crucial hydrogen bond with a receptor residue that the other tautomer cannot. Therefore, understanding the predominant tautomeric form in the physiological environment is important for rational drug design. Computational methods can be used to predict the relative stabilities of different tautomers and to study their interactions with the target receptor. While often depicted as a single structure, it is important for medicinal chemists to consider the potential for tautomerism when designing and interpreting the SAR of pyrazole-containing compounds.

Emerging Research Directions and Future Perspectives for 2 Methyl 4 1h Pyrazol 4 Yl Pyridine

Innovations in Synthetic Methodologies and Scalable Production

The synthesis of pyrazolylpyridine derivatives, including 2-Methyl-4-(1H-pyrazol-4-yl)pyridine, is a dynamic field of research, with a strong emphasis on developing efficient, robust, and scalable manufacturing processes. acs.org (1H-Pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry due to their straightforward synthesis and adaptable properties. researchgate.net

A prevalent method for constructing the core C-C bond between the pyridine (B92270) and pyrazole (B372694) rings is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction typically involves coupling a pyridine halide with a pyrazole boronic acid or boronic ester. acs.orgnih.gov Research into optimizing these reactions is ongoing, focusing on catalyst efficiency, reaction conditions, and substrate scope to improve yields and minimize byproducts. acs.orgnih.gov For instance, studies on related structures have systematically evaluated parameters such as solvent systems (e.g., 2-BuOH/H₂O), base equivalents (e.g., K₂CO₃), and catalyst loading to enhance reaction profiles for large-scale production. acs.org

Innovations are also aimed at the synthesis of the pyrazole ring itself, which can be constructed via classical cyclocondensation reactions of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com The development of one-pot, multi-component procedures offers a streamlined approach to creating highly functionalized pyrazoles prior to their coupling with the pyridine core. mdpi.comorganic-chemistry.org

Challenges in scaling up production, such as maintaining optimal reaction temperatures and ensuring strict anaerobic conditions during workup and crystallization, are critical considerations. acs.org Future research will likely focus on developing more robust catalysts that are less sensitive to air and moisture, exploring continuous flow chemistry to improve consistency and safety, and utilizing greener solvents to reduce environmental impact.

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Pyrazolylpyridine Synthesis Data synthesized from studies on related compounds.

| Parameter | Variable | Observation | Reference |

| Catalyst | Pd(dtbpf)Cl₂, PdCl₂(PPh₃)₂ | Catalyst choice affects efficiency and yield. | acs.orgnih.govnih.gov |

| Solvent System | 1,4-Dioxane/H₂O, 2-BuOH/H₂O | Solvent composition can influence the reaction rate. | acs.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | The choice and amount of base are crucial for the catalytic cycle. | acs.orgnih.gov |

| Temperature | 80-100 °C | Temperature is often a critical process parameter affecting reaction completion. | acs.orgnih.gov |

| Reactant Ratio | Boronic ester (1.2-1.4 equiv) | The amount of the boronic ester can impact the reaction rate. | acs.org |

Integration of Advanced Computational Models for Predictive Chemical Biology and Materials Science

Computational chemistry has become an essential tool for accelerating the discovery and development of novel compounds based on the pyrazolylpyridine scaffold. eurasianjournals.com Advanced computational models offer profound insights into molecular behavior, enabling the prediction of properties relevant to both chemical biology and materials science. eurasianjournals.com

In the realm of predictive chemical biology, molecular modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity and interaction modes of pyrazolylpyridine derivatives with biological targets. eurasianjournals.comnih.govresearchgate.net For example, modeling studies on pyrazole derivatives have been used to design potent kinase inhibitors by identifying key active site residues and crucial structural characteristics for high activity. nih.govnih.gov Molecular dynamics (MD) simulations further enhance these studies by exploring the dynamic behavior and conformational stability of the ligand-protein complex over time. eurasianjournals.com

For materials science applications, quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of these molecules. eurasianjournals.commdpi.com DFT calculations can be used to determine frontier molecular orbitals (HOMO-LUMO), which helps in predicting the photophysical properties, chemical reactivity, and kinetic stability of pyrazolylpyridine-based materials. researchgate.net These predictions are vital for designing novel functional materials like organic light-emitting diodes (OLEDs) or catalysts. eurasianjournals.com

Future directions in this area involve the integration of multi-scale modeling approaches and the application of machine learning and artificial intelligence to analyze large datasets, accelerating the design of new pyrazole derivatives with optimized therapeutic or material properties. eurasianjournals.comresearchgate.net

Table 2: Applications of Computational Models in Pyrazolylpyridine Research

| Computational Method | Application Area | Predicted Properties | Reference |

| Molecular Docking | Chemical Biology | Binding mode and affinity to biological targets. | eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) | Chemical Biology | Dynamic behavior and conformational stability of complexes. | eurasianjournals.comnih.gov |

| QSAR | Chemical Biology | Structure-activity relationships for lead optimization. | researchgate.net |

| DFT | Materials Science | Electronic structure, HOMO-LUMO energy gap, reactivity. | eurasianjournals.commdpi.comresearchgate.net |

| MM/PBSA | Chemical Biology | Calculation of binding free energy. | nih.govnih.gov |

Exploration of Novel Functional Materials Based on Pyrazolylpyridine Scaffolds

The unique structural and electronic properties of the pyrazolylpyridine scaffold make it an excellent building block for a wide range of novel functional materials. researchgate.net The nitrogen atoms in both the pyridine and pyrazole rings act as excellent coordination sites for metal ions, leading to the formation of coordination polymers (CPs), metal-organic frameworks (MOFs), and discrete organometallic complexes with tunable properties. researchgate.netrsc.orgmdpi.com

These materials have demonstrated potential in several advanced applications:

Luminescence and Photonics: Metal complexes incorporating pyrazolylpyridine ligands can exhibit significant photoluminescent properties. rsc.org For example, cyclometalated platinum(II) complexes with pyrazole-based ligands have been shown to produce green fluorescence, making them candidates for use in OLEDs. mdpi.com The ability to tune the electronic properties of the ligand allows for the fine-tuning of the emission color and efficiency of these materials.

Catalysis: The well-defined coordination environment provided by pyrazolylpyridine ligands can be exploited to create highly active and selective metal-based catalysts. rsc.org Research has shown that d¹⁰ metal-organic materials based on bis-pyrazole/pyridine ligands possess potential catalytic properties. rsc.org

Porous Materials: The rigid and directional nature of the pyrazolylpyridine scaffold is ideal for constructing porous CPs and MOFs. mdpi.com These materials possess channels and cavities that can be used for gas storage, separation, and sensing applications. mdpi.com

Future research is focused on designing more complex and functional pyrazolylpyridine ligands to create multi-functional materials. This includes incorporating additional functional groups to modulate the electronic properties, solubility, and self-assembly behavior of the resulting materials. The development of heterometallic CPs and MOFs using these scaffolds is another promising avenue for creating materials with synergistic properties. mdpi.com

Table 3: Functional Materials Derived from Pyrazolylpyridine Scaffolds

| Material Type | Ligand Type | Key Property | Potential Application | Reference |

| Coordination Polymers | Bis(pyrazolyl)pyridine | Spin-Crossover (SCO) | Molecular Switches, Sensors | mdpi.com |

| Metal-Organic Materials | Bis-pyrazole/pyridine | Photoluminescence, Catalysis | Lighting, Chemical Synthesis | rsc.org |

| Platinum(II) Complexes | Aryl-substituted pyrazole | Phosphorescence | Organic LEDs (OLEDs) | mdpi.com |

| d¹⁰ Metal Complexes | Pyrazolyl pyridine derivative | Tunable Photophysics | Chemosensors | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-(1H-pyrazol-4-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with pyrazole moieties. For example:

- Suzuki-Miyaura Cross-Coupling : Use 4-bromo-2-methylpyridine and 4-boronic acid-1H-pyrazole under Pd catalysis (e.g., Pd(PPh₃)₄) in a DME/H₂O solvent system at 80–90°C .

- Protection-Deprotection Strategies : Protect the pyrazole NH group with Boc to prevent side reactions during coupling. Deprotect with TFA post-synthesis .

- Yield Optimization : Control temperature (<100°C to avoid decomposition) and stoichiometric ratios (1:1.2 pyridine:pyrazole). Typical yields range from 67–81% for analogous compounds .

Q. Table 1: Representative Reaction Parameters

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% | Critical for C–C bond formation |

| Solvent | DME/H₂O (3:1) | Maximizes solubility |

| Temperature | 80–90°C | Avoids thermal degradation |

| Reaction Time | 12–24 hours | Ensures completion |

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies pyridine (δ 8.2–8.5 ppm) and pyrazole (δ 7.5–7.8 ppm) protons. 13C NMR confirms substitution patterns .

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., torsion angles between pyridine and pyrazole rings). For example, Acta Cryst. data for analogous compounds show dihedral angles of 15–25° .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 200.0953 for C₁₀H₁₀N₃) with <2 ppm error .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA data for similar pyridines ).

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hygroscopicity : Low (Karl Fischer titration shows <0.1% H₂O uptake in dry N₂ atmosphere ).

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Cl) at the pyridine 4-position enhance binding to kinase targets (e.g., CDK2) by 2–3 fold compared to methyl groups .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. Pyridine N1 acts as a H-bond acceptor in ligand-receptor interactions .

Q. Table 2: Substituent Effects on IC₅₀ (CDK2 Inhibition)

| Substituent (R) | IC₅₀ (nM) | LogP |

|---|---|---|

| –CH₃ (methyl) | 120 ± 15 | 2.1 |

| –Cl | 45 ± 5 | 2.8 |

| –OCH₃ | 200 ± 20 | 1.9 |

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Q. What computational strategies predict binding modes of this compound in enzyme inhibition studies?

Methodological Answer:

Q. How do competing reaction pathways during synthesis impact purity, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.